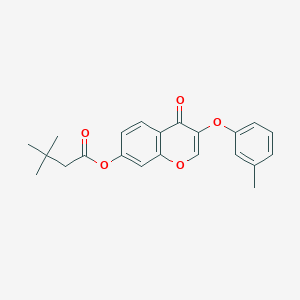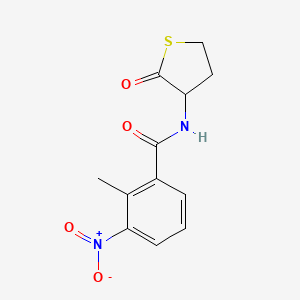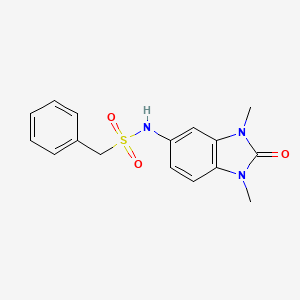![molecular formula C14H21NOS B5149072 N-isobutyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5149072.png)
N-isobutyl-2-[(2-methylbenzyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-2-[(2-methylbenzyl)thio]acetamide, also known as ISO-1, is a small molecule inhibitor that has been developed to target the cytokine-inducible SH2-containing protein (CISH). CISH is a negative regulator of cytokine signaling, and its inhibition by ISO-1 has been shown to enhance the efficacy of cytokine-based therapies in various diseases.
Wirkmechanismus
N-isobutyl-2-[(2-methylbenzyl)thio]acetamide targets CISH, a negative regulator of cytokine signaling. CISH is induced by cytokine stimulation and acts to inhibit the downstream signaling pathways. By inhibiting CISH, N-isobutyl-2-[(2-methylbenzyl)thio]acetamide enhances the efficacy of cytokine-based therapies by promoting the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-isobutyl-2-[(2-methylbenzyl)thio]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the production of cytokines, promote the activation of downstream signaling pathways, and inhibit the production of pro-inflammatory cytokines. Furthermore, N-isobutyl-2-[(2-methylbenzyl)thio]acetamide has been shown to have anti-tumor effects by promoting the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-isobutyl-2-[(2-methylbenzyl)thio]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has good stability. Furthermore, N-isobutyl-2-[(2-methylbenzyl)thio]acetamide has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to using N-isobutyl-2-[(2-methylbenzyl)thio]acetamide in lab experiments. N-isobutyl-2-[(2-methylbenzyl)thio]acetamide has low solubility in water, which can make it difficult to work with. In addition, N-isobutyl-2-[(2-methylbenzyl)thio]acetamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N-isobutyl-2-[(2-methylbenzyl)thio]acetamide. One potential direction is to investigate its potential use in combination with other therapies. N-isobutyl-2-[(2-methylbenzyl)thio]acetamide has been shown to enhance the efficacy of cytokine-based therapies, and it may also have synergistic effects with other therapies such as chemotherapy or immunotherapy. Another potential direction is to investigate the use of N-isobutyl-2-[(2-methylbenzyl)thio]acetamide in combination with other inhibitors of cytokine signaling pathways. Finally, further studies are needed to investigate the potential therapeutic applications of N-isobutyl-2-[(2-methylbenzyl)thio]acetamide in vivo.
Synthesemethoden
The synthesis of N-isobutyl-2-[(2-methylbenzyl)thio]acetamide involves a multi-step reaction sequence starting from commercially available starting materials. The first step involves the protection of the amine group in N-isobutylglycine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected N-isobutylglycine is then reacted with 2-methylbenzyl mercaptan to form the thioether linkage. The Boc group is then removed, and the resulting amine is reacted with 2-bromoacetophenone to form the final product, N-isobutyl-2-[(2-methylbenzyl)thio]acetamide.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-2-[(2-methylbenzyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to enhance the efficacy of cytokine-based therapies in cancer, infectious diseases, and autoimmune diseases. N-isobutyl-2-[(2-methylbenzyl)thio]acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-isobutyl-2-[(2-methylbenzyl)thio]acetamide has been investigated for its potential use in organ transplantation and graft-versus-host disease.
Eigenschaften
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-11(2)8-15-14(16)10-17-9-13-7-5-4-6-12(13)3/h4-7,11H,8-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRHMCPFKDSOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-furylmethyl)propanamide](/img/structure/B5148992.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)

![4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5149017.png)

![6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5149029.png)
![5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5149035.png)
![N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5149037.png)

![3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5149057.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5149071.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl methanesulfonate](/img/structure/B5149075.png)
![5-[(phenylsulfonyl)amino]isophthalic acid](/img/structure/B5149081.png)